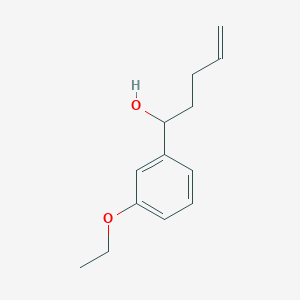
4-(Difluoromethyl)pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C7H5F2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the difluoromethyl group and the aldehyde functional group in its structure makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloro-2-pyridinecarboxaldehyde with difluoromethylating agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of 4-(Difluoromethyl)pyridine-2-carbaldehyde may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)pyridine-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Difluoromethyl)pyridine-2-carboxylic acid.
Reduction: Formation of 4-(Difluoromethyl)pyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)pyridine-2-carbaldehyde depends on its specific applicationThe molecular targets and pathways involved vary depending on the specific bioactive compound being synthesized .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Difluoromethyl)pyridine-4-carbaldehyde
- 4-(Trifluoromethyl)pyridine-2-carbaldehyde
- 4-(Chloromethyl)pyridine-2-carbaldehyde
Comparison
4-(Difluoromethyl)pyridine-2-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. Compared to its analogs, it may offer advantages in specific synthetic applications and in the development of bioactive compounds .
Propiedades
Fórmula molecular |
C7H5F2NO |
|---|---|
Peso molecular |
157.12 g/mol |
Nombre IUPAC |
4-(difluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H5F2NO/c8-7(9)5-1-2-10-6(3-5)4-11/h1-4,7H |
Clave InChI |
BEZFTQFBENDXLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




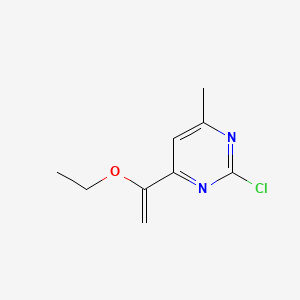
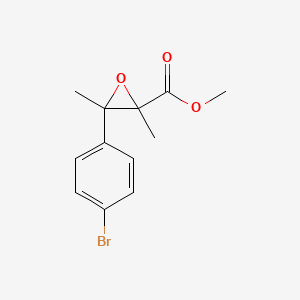
![N-cyclohexylcyclohexanamine;(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B13643353.png)
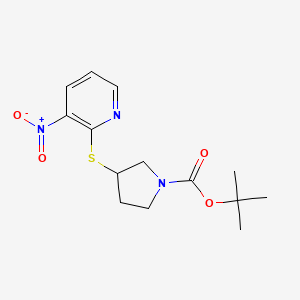
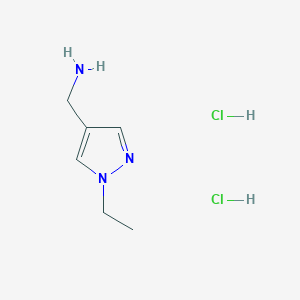
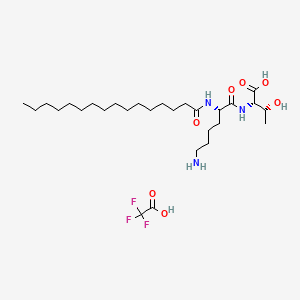
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13643379.png)
